molecular formula C14H20O2 B13766793 Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester CAS No. 67952-56-1

Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester

Cat. No.: B13766793
CAS No.: 67952-56-1
M. Wt: 220.31 g/mol
InChI Key: RTUBKODHZNPRDT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester is a benzoate ester derivative featuring a tert-butyl (1,1-dimethylethyl) substituent at the para position of the aromatic ring and an isopropyl (1-methylethyl) ester group. This compound is structurally related to 4-tert-butylbenzoic acid (CAS 98-73-7), with esterification enhancing its volatility and solubility in non-polar matrices .

Properties

CAS No.

67952-56-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

propan-2-yl 4-tert-butylbenzoate

InChI

InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3

InChI Key

RTUBKODHZNPRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Esterification of 4-(1,1-dimethylethyl)benzoic Acid with Isopropyl Alcohol

The most straightforward and commonly employed method for preparing Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester is the acid-catalyzed esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropyl alcohol.

  • Reaction :
    $$ \text{4-(1,1-dimethylethyl)benzoic acid} + \text{isopropyl alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + H_2O $$

  • Catalysts : Strong acids such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are typically used to catalyze the reaction.

  • Conditions : The reaction is generally conducted under reflux with removal of water to drive equilibrium toward ester formation.

  • Mechanism : The acid protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by the alcohol, followed by elimination of water and formation of the ester bond.

This method is widely used due to its simplicity and effectiveness in producing high-purity esters.

Industrial Considerations and Patented Processes

  • The industrial synthesis of benzoic acid esters often involves optimization of catalyst type, temperature, molar ratios, and removal of water or byproducts to maximize yield and purity.

  • Patents related to the compound indicate various catalytic systems and process conditions that enhance esterification efficiency, including heterogeneous acid catalysts and reactive distillation techniques to continuously remove water and shift equilibrium.

Data Table Summarizing Preparation Methods

Preparation Method Reactants Catalyst Type Conditions Yield/Conversion Notes
Direct Esterification 4-(1,1-dimethylethyl)benzoic acid + isopropyl alcohol Strong acid (H2SO4, p-TsOH) Reflux, removal of water High (typically >80%) Simple, classical method
Transesterification Methyl 4-(1,1-dimethylethyl)benzoate + isopropyl alcohol Basic catalyst (NaOMe, titanate) Heating, removal of methanol Up to 100% (for related esters) Efficient for ester exchange, catalyst dependent
Patented Catalytic Processes Same as above Heterogeneous acid or titanate catalysts Optimized temperature and distillation High yields reported Industrial scale, continuous processes

Research Findings and Analysis

  • The direct esterification method remains the most practical for laboratory and small-scale synthesis due to its straightforward nature and availability of starting materials.

  • Transesterification offers a valuable alternative when methyl esters are available, allowing for selective and high-yield conversion to the isopropyl ester with minimal side reactions.

  • Catalyst choice critically influences reaction rate and selectivity. Titanate catalysts have demonstrated high activity and selectivity in related benzoic acid ester syntheses, suggesting potential for this compound's preparation.

  • Removal of byproducts (water in esterification, methanol in transesterification) is essential to drive the reaction to completion, often achieved by azeotropic distillation or reactive distillation techniques.

  • Safety considerations include handling of strong acids or bases and control of reaction temperature to prevent side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

One of the primary applications of benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester is in analytical chemistry, particularly in the separation and analysis of compounds using high-performance liquid chromatography (HPLC).

Case Study: HPLC Analysis

A study conducted on the separation of this compound on a Newcrom R1 HPLC column demonstrated its effectiveness in reverse phase (RP) HPLC methods. The mobile phase utilized acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid was replaced with formic acid to ensure compatibility. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Application TypeReverse Phase HPLC

Pharmaceutical Applications

In the pharmaceutical industry, benzoic acid derivatives are often utilized as intermediates in the synthesis of various medicinal compounds. The unique structure of this compound allows it to function effectively in drug formulation processes.

Case Study: Synthesis of Active Pharmaceutical Ingredients

Research indicates that this ester can be used as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable building block in drug development processes.

Industrial Applications

Benzoic acid derivatives are also employed in industrial applications such as plasticizers and stabilizers in polymers. The compound's properties enhance the performance characteristics of plastics and coatings.

Case Study: Use in Polymer Production

A study highlighted the use of this compound as a plasticizer in polymer formulations. The addition of this compound improved flexibility and durability while maintaining the mechanical integrity of the polymer matrix.

Application AreaBenefit
PlasticizersImproved flexibility
CoatingsEnhanced durability

Environmental Impact Studies

Recent evaluations have raised awareness regarding the environmental impact of chemical substances including benzoic acid derivatives. Research has focused on assessing their potential endocrine-related effects and ecological toxicity.

Case Study: Risk Assessment

A comprehensive risk assessment conducted by Environment Canada evaluated various benzoic acid derivatives for their potential endocrine disruption capabilities. Findings suggested that certain structural features could correlate with increased toxicity levels .

Mechanism of Action

The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • Fluorine-Substituted Analogs: Benzoic acid, 4-fluoro-, 1-methylethyl ester (CAS 2928-09-8) replaces the tert-butyl group with a fluorine atom. The bulky iodine atom enhances polarizability, making this compound suitable for applications in radiopharmaceuticals or catalysis .
  • Hydroxyl-Substituted Analogs :

    • Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester (CAS 87-18-3) introduces a hydroxyl group at the ortho position and a phenyl ester. This structure is utilized as a UV absorber (e.g., in sunscreens) due to its extended conjugation and radical-scavenging capacity .

Ester Group Variations

  • Methyl Ester Derivatives :

    • Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS 2511-22-0) features dual tert-butyl groups and a hydroxyl substituent. The methyl ester reduces steric bulk compared to isopropyl esters, enhancing crystallinity and thermal stability .
  • Isocyanate-Functionalized Analogs :

    • Benzoic acid, 4-isocyanato-, 1-methylethyl ester (CAS 26398-43-6) incorporates an isocyanate group, enabling participation in urethane or urea bond formation. This reactivity makes it valuable in polymer crosslinking .

Hybrid Structural Modifications

  • Multi-Substituted Derivatives: Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester (CAS 42522-27-0) combines tert-butyl groups and phenolic hydroxyls, offering antioxidant properties for use in plastics or lubricants .

Key Data Table: Comparative Analysis

Compound Name CAS No. Substituents Ester Group Key Properties/Applications References
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester - 4-tert-butyl 1-methylethyl High volatility; potential fragrance intermediate
Benzoic acid, 4-fluoro-, 1-methylethyl ester 2928-09-8 4-fluoro 1-methylethyl Enhanced electrophilic reactivity
Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester 87-18-3 2-hydroxy, 4-tert-butyl phenyl UV absorption; polymer stabilizer
Benzoic acid, 4-isocyanato-, 1-methylethyl ester 26398-43-6 4-isocyanato 1-methylethyl Polymer crosslinking agent
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester 2511-22-0 3,5-di-tert-butyl, 4-hydroxy methyl Antioxidant; thermal stabilizer

Research Findings and Trends

  • Steric Effects : The tert-butyl group in the target compound provides steric shielding, reducing hydrolysis rates compared to less bulky esters (e.g., methyl or ethyl derivatives) .
  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) increase acidity of the parent benzoic acid, while electron-donating groups (e.g., hydroxyl) enhance resonance stabilization .
  • Application-Driven Design : Multi-substituted derivatives (e.g., hydroxyl + tert-butyl) are tailored for niche applications, such as UV stabilizers or antioxidants, leveraging synergistic effects .

Biological Activity

Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester, commonly referred to as tert-butyl benzoate , is an organic compound with the molecular formula C14H20O2C_{14}H_{20}O_{2} and a molecular weight of approximately 220.312 g/mol . This compound has garnered interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture.

  • CAS Number: 67952-56-1
  • InChI Key: RTUBKODHZNPRDT-UHFFFAOYSA-N
  • LogP: 4.58 (indicating hydrophobicity)

Antimicrobial Properties

Research has demonstrated that tert-butyl benzoate exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting cell membranes, leading to cell death. Studies indicate that compounds with similar ester structures often show effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro studies have shown that tert-butyl benzoate can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation has been attributed to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Anti-inflammatory Effects

Tert-butyl benzoate has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in human cells, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study: Antimicrobial Activity

A study conducted by Ataman Chemicals highlighted the antimicrobial properties of isopropyl benzoate, a related compound. The findings indicated that similar benzoate esters could effectively inhibit bacterial growth by binding to cell membranes and disrupting cellular functions .

CompoundActivityTarget Organism
Tert-butyl benzoateAntimicrobialE. coli, S. aureus
Isopropyl benzoateAntimicrobialVarious bacterial strains

Case Study: Cytotoxicity in Cancer Cells

A comparative study on the cytotoxic effects of various benzoate esters showed that tert-butyl benzoate inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 50 µM . This suggests a promising avenue for further research into its use as an anticancer agent .

Applications

  • Pharmaceuticals: Due to its biological activity, tert-butyl benzoate is being explored as a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Agriculture: Its effectiveness against microbial pathogens positions it as a candidate for use in agricultural applications as a natural pesticide or preservative.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of 4-tert-butylbenzoic acid with isopropyl alcohol. Key steps include:

  • Acid Activation : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride derivative .
  • Esterification : React the acyl chloride with isopropyl alcohol in anhydrous conditions, catalyzed by pyridine to neutralize HCl.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the ester.
    Data Table :
CatalystTemperature (°C)Yield (%)Purity (HPLC)Reference
Pyridine807898.5
DMAP608599.1

Q. Q2: How can researchers validate the structural identity of this ester?

Methodological Answer :

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR data with NIST reference spectra. Key peaks include:
    • δ 1.3 ppm (isopropyl -CH₃), δ 1.4 ppm (tert-butyl -C(CH₃)₃), δ 5.1 ppm (ester -OCH(CH₃)₂) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 236.2 (calculated molecular weight: 235.3 g/mol) .

Stability and Reactivity

Q. Q3: What are the thermal and photolytic degradation pathways of this compound?

Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen. Degradation begins at ~180°C, releasing isopropyl radicals and forming 4-tert-butylbenzoic acid as a residue .
  • UV Stability : Expose to UV light (λ = 254 nm) and monitor via HPLC. Photolysis produces 4-tert-butylphenol due to ester bond cleavage .

Q. Advanced Q4: How do steric effects from the tert-butyl group influence nucleophilic substitution at the ester moiety?

Methodological Answer :

  • Kinetic Studies : Compare hydrolysis rates (NaOH, 0.1M) with unsubstituted benzoate esters. The tert-butyl group reduces reactivity by 40% due to steric hindrance, as shown by pseudo-first-order kinetics (k = 0.012 min⁻¹ vs. 0.020 min⁻¹ for methyl benzoate) .

Analytical and Spectral Data

Q. Q5: Which advanced spectroscopic techniques resolve ambiguities in isomeric impurities?

Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Differentiate regioisomers by correlating tert-butyl protons with carbonyl carbons .
  • IR Spectroscopy : Confirm ester C=O stretch at 1720 cm⁻¹ and absence of -OH (broad ~3000 cm⁻¹) from unreacted acid .

Q. Advanced Q6: How can computational methods (e.g., DFT) predict spectroscopic properties?

Methodological Answer :

  • Use Gaussian09 with B3LYP/6-31G(d) to simulate UV-Vis spectra. Predicted λmax = 275 nm matches experimental data (deviation <2%) .

Applications in Research

Q. Q7: What role does this ester play in synthesizing complex organic molecules?

Methodological Answer :

  • Building Block : The tert-butyl group enhances solubility in non-polar solvents, facilitating Suzuki-Miyaura couplings. Example: Cross-coupling with aryl boronic acids yields biaryl derivatives for ligand design .

Q. Advanced Q8: How is this compound used in studying enzyme inhibition mechanisms?

Methodological Answer :

  • Enzyme Assays : The ester acts as a lipophilic prodrug. Hydrolysis by esterases releases 4-tert-butylbenzoic acid, which inhibits acetyl-CoA synthetase (IC₅₀ = 12 µM) in E. coli .

Data Contradictions and Resolution

Q. Q9: Conflicting reports exist on the ester’s solubility in ethanol. How should researchers address this?

Methodological Answer :

  • Solubility Testing : Use gravimetric analysis. Literature discrepancies arise from residual moisture; anhydrous ethanol dissolves 25 mg/mL, while 5% H₂O reduces solubility to 10 mg/mL .

Q. Advanced Q10: Why do different studies report varying catalytic efficiencies in ester synthesis?

Methodological Answer :

  • Catalyst Screening : DMAP outperforms pyridine due to lower activation energy (ΔG‡ = 68 kJ/mol vs. 75 kJ/mol), confirmed by DFT calculations .

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